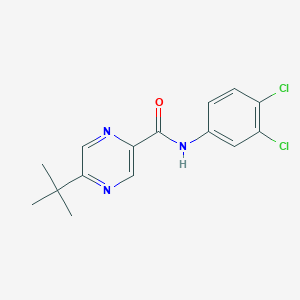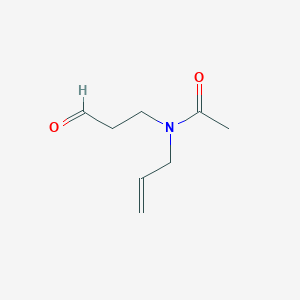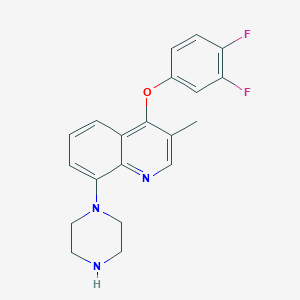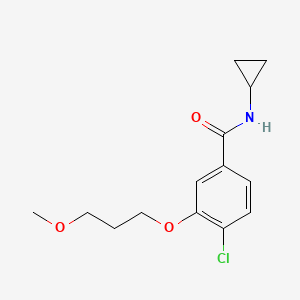![molecular formula C19H17O3P B14186447 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol CAS No. 922721-33-3](/img/structure/B14186447.png)
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is an organic compound belonging to the class of catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): A simpler compound with similar hydroxyl groups but without the diphenylphosphoryl moiety.
Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): A para isomer of dihydroxybenzene.
Uniqueness
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
922721-33-3 |
|---|---|
Fórmula molecular |
C19H17O3P |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
3-(diphenylphosphorylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C19H17O3P/c20-18-13-7-8-15(19(18)21)14-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-13,20-21H,14H2 |
Clave InChI |
RXOUJROYTHIWNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC=C2)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)

![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)

![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)



![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)



